Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-
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Overview
Description
Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]- is a chemical compound with the molecular formula C18H34O3Si. It is known for its unique structure, which includes a silane core bonded to three isopropyl groups and a 5-methyl-2-furanyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]- typically involves the reaction of a silane precursor with isopropyl and 5-methyl-2-furanyl groups under controlled conditions. One common method involves the use of a rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with 2-(siloxy)furans . The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalysts and automated systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The isopropyl and 5-methyl-2-furanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Scientific Research Applications
Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]- has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Silane, tris(1-methylethyl)[(4-methyl-2-furanyl)oxy]-
- Silane, tris(1-methylethyl)[(2-methyl-1-propen-1-yl)oxy]-
- Silane, tris[(1-methylethenyl)oxy]phenyl-
Uniqueness
Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]- is unique due to its specific structural configuration, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
203131-20-8 |
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Molecular Formula |
C14H26O2Si |
Molecular Weight |
254.44 g/mol |
IUPAC Name |
(5-methylfuran-2-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H26O2Si/c1-10(2)17(11(3)4,12(5)6)16-14-9-8-13(7)15-14/h8-12H,1-7H3 |
InChI Key |
QHWSSAAHNHGDEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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